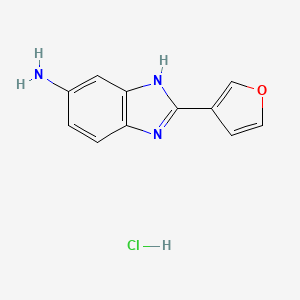

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride

Description

Properties

Molecular Formula |

C11H10ClN3O |

|---|---|

Molecular Weight |

235.67 g/mol |

IUPAC Name |

2-(furan-3-yl)-3H-benzimidazol-5-amine;hydrochloride |

InChI |

InChI=1S/C11H9N3O.ClH/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7;/h1-6H,12H2,(H,13,14);1H |

InChI Key |

HNMNZPGJJFWRRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride typically involves the formation of the benzodiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole core. The furan ring can then be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazoles.

Substitution: Both the furan and benzodiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzodiazole ring can produce dihydrobenzodiazoles .

Scientific Research Applications

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The benzimidazole core allows for significant structural diversification. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Furan vs. Fluorinated analogs (e.g., ) may exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity.

Amine Position and Salt Forms: The 5-amine group is conserved across analogs, suggesting its role in hydrogen bonding or salt formation (e.g., hydrochloride or dihydrochloride salts in ). Dihydrochloride salts (e.g., ) typically offer enhanced stability and solubility in aqueous media compared to mono-salts.

Biological Activity

2-(Furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzodiazoles, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClN₃O |

| Molecular Weight | 235.67 g/mol |

| CAS Number | 1193388-71-4 |

| MDL Number | MFCD12912963 |

Research indicates that compounds similar to 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride often act through modulation of neurotransmitter systems, particularly in the central nervous system. For instance, studies have shown that related benzodiazole derivatives can act as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain .

Therapeutic Potential

The compound has shown promise in various preclinical studies for its potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier and influence neurotransmitter levels suggests possible uses in conditions such as Alzheimer's disease and other cognitive impairments .

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that benzodiazole derivatives could enhance neuroprotection by modulating cholinergic and serotonergic systems in animal models. This suggests that 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride may also exhibit similar protective effects against neurodegeneration .

- Antidepressant Activity : Another research effort indicated that compounds within this class could exert antidepressant-like effects in rodent models by enhancing serotonin levels in the hippocampus, thus supporting their potential use as antidepressants .

- Synthesis and Biological Evaluation : Recent investigations into the synthesis of related compounds revealed that modifications to the furan ring could significantly impact biological activity, with some derivatives exhibiting enhanced potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.